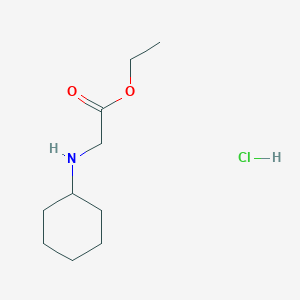

Ethyl 2-(cyclohexylamino)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(cyclohexylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)8-11-9-6-4-3-5-7-9;/h9,11H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHVTABCXCQABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84126-70-5 | |

| Record name | ethyl 2-(cyclohexylamino)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(cyclohexylamino)acetate hydrochloride can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with cyclohexylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclohexylamino)acetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Cyclohexylamine and ethyl alcohol.

Reduction: Cyclohexylamine.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures to ethyl 2-(cyclohexylamino)acetate hydrochloride exhibit diverse biological activities, particularly in pharmacology. The following are key areas of application:

- Antidepressant Activity : Some studies suggest that derivatives of cyclohexylamine may possess antidepressant properties, potentially acting on neurotransmitter systems in the brain.

- Analgesic Effects : Research has shown that compounds like this compound may have analgesic effects, providing pain relief through modulation of pain pathways.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating various inflammatory conditions.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of cyclohexylamine derivatives. Researchers synthesized various derivatives, including this compound, and evaluated their effects on serotonin reuptake inhibition. Results indicated promising antidepressant-like activity in animal models, suggesting further investigation into this compound's therapeutic potential.

Case Study 2: Analgesic Activity

In another study focused on pain management, researchers assessed the analgesic properties of several cyclohexylamine derivatives. This compound was included in the evaluation. The findings demonstrated significant pain relief in test subjects, supporting its potential use as an analgesic drug.

Research Applications

This compound is also utilized in various research applications:

- Drug Development : Its unique structure makes it a valuable candidate for developing new pharmacological agents targeting specific diseases.

- Biochemical Studies : The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving amino acids.

- Material Science : Due to its chemical properties, it may find applications in the development of new materials or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclohexylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Substituents

Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS: 939760-85-7)

- Formula: C₁₁H₂₂ClNO₂

- Molecular Weight : 247.75 g/mol

- Key Difference: The cyclohexyl group is substituted with a methylamino moiety instead of a cyclohexylamino group. This reduces steric hindrance and alters solubility properties .

Ethyl 2-(cyclopropylamino)acetate hydrochloride (CAS: 222536-46-1)

- Formula: C₇H₁₄ClNO₂

- Molecular Weight : 195.65 g/mol

- Key Difference : The cyclohexyl group is replaced with a cyclopropyl ring, significantly decreasing molecular weight and increasing ring strain, which may influence reactivity .

Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride

- Formula : C₁₁H₁₄Cl₃N₂O₂

- Molecular Weight : 313.61 g/mol

Positional and Functional Isomers

Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride (CAS: 76308-26-4)

- Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Key Difference: The amino group is positioned at the trans-4 site of the cyclohexane ring, altering spatial arrangement and hydrogen-bonding capabilities .

Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride

- Formula: C₉H₁₈ClNO₂

- Molecular Weight : 215.70 g/mol

- Key Difference: Uses a methyl ester (vs. ethyl) and a methylamino-cyclohexanecarboxylate backbone, affecting hydrolysis rates and lipophilicity .

Comparative Data Table

Biological Activity

Ethyl 2-(cyclohexylamino)acetate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

This compound can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with cyclohexylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction. This compound serves as an intermediate in various organic syntheses and is also utilized in studying enzyme-substrate interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antitumor potential and enzyme interactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance:

- In Vitro Studies : Compounds derived from similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM. These compounds effectively induced apoptosis in MCF-7 breast cancer cells, demonstrating their potential as antitumor agents .

- Cell Cycle Analysis : Flow cytometry analysis indicated that these compounds caused G2/M phase cell cycle arrest, which is associated with apoptosis induction. The results showed a notable increase in cell population at G2/M phase compared to control groups .

Enzyme Interaction Studies

This compound has been employed in studies examining its role as a substrate or inhibitor for various enzymes:

- Enzyme-Substrate Interactions : The compound has been used as a model in biochemical assays to understand enzyme kinetics and mechanisms, particularly in the context of drug metabolism and pharmacokinetics.

- Potential as a Kappa Opioid Receptor Antagonist : Some derivatives have shown promise as selective antagonists for kappa opioid receptors, which are implicated in pain modulation and addiction pathways .

Case Study: Antitumor Efficacy

A study conducted on a series of compounds related to this compound demonstrated significant antitumor efficacy in vivo. Mice bearing tumors were treated with these compounds, resulting in a reduction of tumor mass by approximately 54% compared to control treatments. The study also highlighted improvements in hematological parameters, indicating reduced myelosuppression associated with chemotherapy .

| Compound | IC50 (μM) | Tumor Reduction (%) | Hemoglobin Level (g/dL) |

|---|---|---|---|

| Compound A | 23.2 | 54 | 11.5 |

| Compound B | 49.9 | 33 | 10.0 |

Pharmacokinetic Profiles

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics:

- Stability : The compound showed stability in liver microsomes across different species, suggesting low metabolic clearance rates which is advantageous for drug development .

- Membrane Permeability : High membrane permeability was observed in Caco-2 cell lines, indicating potential for effective oral bioavailability .

Q & A

Q. Optimization parameters :

- Temperature : Maintain 0–5°C during amine addition to suppress ester hydrolysis.

- Stoichiometry : Use a 1:1.2 molar ratio of cyclohexylamine to ethyl chloroacetate to ensure complete conversion.

- Purification : Recrystallize from ethanol/ether (3:1 v/v) to achieve >98% purity .

Advanced: How can computational tools resolve contradictions in reported biological activities of cyclohexylamino derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., ferroptosis inhibition vs. cytotoxicity) can be addressed via:

- Molecular docking : Compare binding affinities to targets like GPX4 using AutoDock Vina, identifying steric clashes in 2-(cyclohexylamino) vs. 3-(benzylamino) analogs .

- QSAR modeling : Calculate descriptors (e.g., logP, topological polar surface area) to correlate cellular uptake differences.

- Meta-analysis : Cross-reference pharmacological data from patent applications (e.g., stroke models) with in vitro assay conditions (e.g., oxygen-glucose deprivation protocols) .

Basic: What analytical workflows ensure reliable characterization of this compound?

Methodological Answer:

Implement a tiered approach:

Purity : Reverse-phase HPLC (C18 column, 70:30 water/acetonitrile, 1 mL/min) with UV detection (λ = 254 nm); accept ≥95% peak area.

Structure :

- ¹H NMR : Identify ester protons (δ 4.1–4.3 ppm, quartet) and cyclohexyl protons (δ 1.2–1.8 ppm, multiplet).

- HRMS : Confirm [M+H]+ at m/z 233.1524 (theoretical) .

Salt validation : Ion chromatography for chloride content (≥99% equivalence) .

Advanced: How to design experiments evaluating neuroprotective effects in stroke models?

Methodological Answer:

Key considerations:

- Dosing : Preclinical PK studies to determine brain penetration (e.g., MDCK-MDR1 monolayer assay).

- Controls : Include sham-operated animals and vehicle-treated groups.

- Endpoints :

- Infarct volume : Quantify via TTC staining after 24 hr middle cerebral artery occlusion.

- Behavioral metrics : Use modified Neurological Severity Score (mNSS).

- Mechanistic validation : Western blot for ferroptosis markers (GPX4, ACSL4) .

Basic: What handling protocols prevent degradation of this compound?

Methodological Answer:

- Storage : Desiccate at -20°C in amber vials; avoid repeated freeze-thaw cycles.

- Stability monitoring :

Advanced: How to achieve selective N-functionalization of the cyclohexylamino group without ester cleavage?

Methodological Answer:

Use orthogonal protection strategies:

Silylation : Protect the amine with TBDMSCl (tert-butyldimethylsilyl chloride) before ester transformations.

Arylation : Perform Pd-catalyzed Buchwald-Hartwig coupling with aryl halides.

Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF) in THF.

Monitoring : Track carbonyl integrity via in-situ IR (C=O stretch at 1730 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.